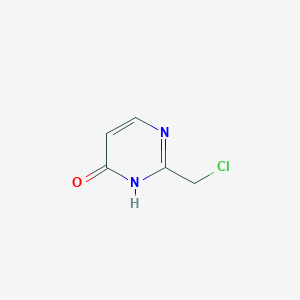

2-(chloromethyl)pyrimidin-4-ol

Vue d'ensemble

Description

2-(chloromethyl)pyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 2-position and a keto group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)pyrimidin-4-ol typically involves the chloromethylation of pyrimidin-4(3H)-one. One common method includes the reaction of pyrimidin-4(3H)-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(chloromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products include 2-(aminomethyl)pyrimidin-4(3H)-one, 2-(thiomethyl)pyrimidin-4(3H)-one, and 2-(hydroxymethyl)pyrimidin-4(3H)-one.

Oxidation: Products may include 2-(chloromethyl)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups.

Reduction: The primary product is 2-(chloromethyl)pyrimidin-4(3H)-ol.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

The chloromethyl group in 2-(chloromethyl)pyrimidin-4-ol may contribute to its potential as a herbicide. Compounds with similar structures have been developed as selective herbicides targeting specific biochemical pathways in plants. The ability to modify the chloromethyl group allows for the synthesis of derivatives that can selectively inhibit weed growth without affecting crop plants.

Fungicide Activity

There is growing interest in the use of pyrimidine derivatives as fungicides. The unique properties of this compound could be leveraged to create effective fungicidal agents that disrupt fungal cell membranes or inhibit key metabolic pathways within fungal cells.

Case Study 1: Anticancer Activity Evaluation

A study conducted to evaluate the anticancer properties of various pyrimidine derivatives included this compound among its tested compounds. The results indicated that this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for further development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Reference Compound | 10 | HeLa |

Case Study 2: Herbicidal Efficacy

In another research effort focused on herbicidal activity, various derivatives of pyrimidines were synthesized and tested against common agricultural weeds. The results indicated that certain modifications to the chloromethyl group significantly enhanced herbicidal efficacy compared to untreated controls.

| Compound | Efficacy (%) | Weed Species |

|---|---|---|

| This compound | 75 | Amaranthus retroflexus |

| Control (No Treatment) | 5 | Amaranthus retroflexus |

Mécanisme D'action

The mechanism of action of 2-(chloromethyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Bromomethyl)pyrimidin-4(3H)-one

- 2-(Iodomethyl)pyrimidin-4(3H)-one

- 2-(Hydroxymethyl)pyrimidin-4(3H)-one

Uniqueness

2-(chloromethyl)pyrimidin-4-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more suitable for controlled reactions. Additionally, the presence of the keto group at the 4-position provides opportunities for further functionalization and derivatization.

Activité Biologique

2-(Chloromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloromethyl group attached to the pyrimidine ring, which significantly influences its reactivity and biological activity. The presence of this chloromethyl group distinguishes it from other similar compounds, such as bromomethyl derivatives, enhancing its potential for various applications in drug development .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound and related compounds. A review summarized findings on pyrimidine derivatives that exhibited significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, certain substituted pyrimidines demonstrated IC50 values comparable to celecoxib, a well-known COX-2 inhibitor .

In vitro assays showed that compounds with electron-releasing substituents, including the chloromethyl group at position 2 of the pyrimidine skeleton, enhanced anti-inflammatory activity. This suggests that structural modifications can lead to improved efficacy against inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR studies of pyrimidine derivatives indicate that modifications at various positions on the pyrimidine ring can significantly affect their biological activity. For example, the introduction of different substituents at the 4-position has been shown to alter the potency and selectivity of these compounds against COX enzymes. Compounds with specific substitutions not only exhibited enhanced anti-inflammatory effects but also demonstrated selectivity indices greater than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Case Studies

-

In Vivo Anti-inflammatory Activity :

A study utilized carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory potential of various pyrimidine derivatives. The results indicated that certain derivatives exhibited up to 2.5 times the efficacy of diclofenac sodium in reducing edema, highlighting their potential as effective anti-inflammatory agents . -

P-glycoprotein Inhibition :

Another investigation focused on the ability of pyrimidine derivatives to inhibit P-glycoprotein (P-gp), a major factor in multidrug resistance during chemotherapy. The study found that specific pyrimidine hybrids significantly increased intracellular accumulation of doxorubicin by inhibiting P-gp-mediated efflux, suggesting a dual role for these compounds in both cancer therapy and inflammation management .

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-1/COX-2 with comparable efficacy to celecoxib; SAR indicates enhanced activity with specific substitutions. |

| P-glycoprotein Inhibition | Enhances intracellular drug accumulation, potentially improving cancer treatment outcomes. |

| Therapeutic Potential | Promising candidate for developing new anti-inflammatory and anticancer therapies based on structural modifications. |

Propriétés

IUPAC Name |

2-(chloromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPUYOIOPLNWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604409 | |

| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-88-8 | |

| Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.